D-Panthenol

Description

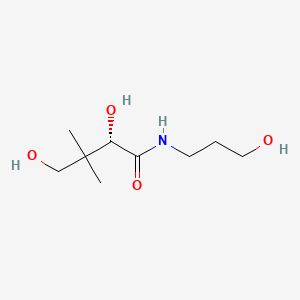

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4/c1-9(2,6-12)7(13)8(14)10-4-3-5-11/h7,11-13H,3-6H2,1-2H3,(H,10,14)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPLKNRPJHDVJA-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCCO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)[C@@H](C(=O)NCCCO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74561-18-5 | |

| Record name | Panthenol, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074561185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PANTHENOL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U633D4Z7JC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

D-Panthenol's Mechanism of Action in Cellular Repair: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

D-Panthenol, the stable alcohol analog of pantothenic acid (Vitamin B5), is a ubiquitous active ingredient in dermatological and cosmetic formulations, lauded for its role in promoting skin barrier function and tissue repair. Upon topical application, this compound is readily absorbed and enzymatically converted to pantothenic acid, a fundamental precursor for the biosynthesis of Coenzyme A (CoA).[1][2][3] CoA is an indispensable cofactor in a vast array of metabolic pathways that are critical for cellular energy production, the synthesis of essential lipids and proteins, and the overall maintenance of cellular homeostasis.[4] This technical guide provides a comprehensive exploration of the molecular and cellular mechanisms through which this compound facilitates cellular repair. It details its influence on cellular proliferation and migration, the modulation of gene expression, and its anti-inflammatory activities. This document synthesizes quantitative data from key studies, presents detailed experimental protocols, and includes visual diagrams of pivotal pathways and workflows to offer a thorough resource for the scientific community.

Core Mechanism of Action: From Provitamin to Metabolic Keystone

The primary mechanism of this compound's therapeutic action is its role as a precursor to pantothenic acid and, subsequently, Coenzyme A.[5][6] This conversion is the rate-limiting step for CoA biosynthesis in the skin.[4][7]

-

Penetration and Conversion: Topically applied this compound penetrates the skin and is rapidly oxidized by enzymes into its biologically active form, D-pantothenic acid.[1][8]

-

Coenzyme A Synthesis: Pantothenic acid is an essential substrate for the multi-step enzymatic synthesis of CoA.[9]

-

Metabolic Hub: CoA is a central player in cellular metabolism. It is crucial for the Krebs cycle (cellular respiration and ATP production) and the synthesis and oxidation of fatty acids.[5][10] These fatty acids and sphingolipids are vital components of the stratum corneum, directly contributing to the integrity and function of the skin barrier.[1][11]

The enhanced availability of CoA initiates a cascade of cellular events that are fundamental to the processes of tissue regeneration and wound healing.[1][12]

Caption: Core metabolic pathway of this compound in the skin.

Effects on Cellular Processes in Wound Healing

This compound, through its conversion to pantothenic acid, directly influences the key cellular populations involved in wound repair, namely fibroblasts and keratinocytes.

Stimulation of Cellular Proliferation and Migration

A critical step in wound closure is the proliferation and migration of dermal fibroblasts and keratinocytes to repopulate the damaged area.[1][13] In vitro studies have consistently demonstrated that pantothenic acid stimulates these processes.[14]

-

Fibroblast Activation: this compound promotes the proliferation and migration of human dermal fibroblasts, the cells responsible for synthesizing collagen and other extracellular matrix components that form the new tissue.[5][12][15]

-

Keratinocyte Proliferation: It enhances the proliferation of keratinocytes, which is essential for re-epithelialization, the process of covering the wound with a new epidermal layer.[3][11] Studies on pantothenic acid deficiency show it suppresses keratinocyte proliferation, highlighting its necessity for maintaining the balance between proliferation and differentiation.[16][17]

Modulation of Gene Expression

Dexpanthenol (B1670349) has been shown to modulate the expression of genes integral to the inflammatory and remodeling phases of wound healing.[14][18] In an in vivo study on human skin, topical application of dexpanthenol led to the upregulation of several key genes compared to a placebo.[14][19]

-

Pro-inflammatory Cytokines: Upregulation of Interleukin-6 (IL-6) and Interleukin-1β (IL-1β) is observed.[14][20] These cytokines are crucial for initiating the wound healing cascade by recruiting immune cells to the site of injury.[1]

-

Chemokines: Increased expression of chemokines such as CXCL1 and CCL18 helps in the recruitment of neutrophils and other immune cells necessary for clearing debris and pathogens.[14][18]

Anti-Inflammatory Effects

While it promotes the initial inflammatory signals necessary for healing, this compound also exhibits anti-inflammatory properties that help to resolve inflammation in later stages.[5][21] This dual action is critical for preventing chronic inflammation, which can impair healing. The mechanism is believed to involve the modulation of key inflammatory signaling pathways.[20][21]

-

NF-κB and MAPK Pathways: this compound has been shown to influence the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response and control the transcription of numerous pro-inflammatory genes.[21][22]

-

Suppression of Inflammatory Mediators: It can reduce the production and release of key inflammatory mediators like Prostaglandin E2 (PGE2) in skin cells.[21]

Caption: this compound's influence on key cellular pathways.

Quantitative Data on this compound's Effects

The following tables summarize quantitative findings from various studies, illustrating the impact of this compound and its derivatives on key cellular and molecular parameters in skin repair.

Table 1: Effect of Dexpanthenol on Gene Expression in Human Skin In Vivo (Data sourced from Heise et al., 2012)[1][14]

| Gene | Fold Change (Dexpanthenol vs. Placebo) | Function in Wound Healing |

| IL-6 | ~7.0 | Pro-inflammatory cytokine, involved in immune response and cell proliferation. |

| IL-1β | ~6.0 | Pro-inflammatory cytokine, mediates inflammatory response. |

| CYP1B1 | ~6.0 | Enzyme involved in metabolism. |

| CCR1 | ~3.5 | Chemokine receptor, involved in immune cell recruitment. |

| CCL18 | ~2.5 | Chemokine, attracts immune cells. |

| CXCL1 | ~2.5 | Chemokine, involved in neutrophil recruitment and angiogenesis. |

Table 2: Effect of this compound on Human Hair Follicle Outer Root Sheath Cell (hORSC) Viability (Data synthesized from studies on human hair follicle cells, a type of keratinocyte)[16]

| This compound Concentration | Cell Viability (% of Control) |

| 0 µM (Control) | 100% |

| 150 µM | ~115% |

| 300 µM | ~120% |

Table 3: Effect of Calcium D-Pantothenate on Dermal Fibroblast Migration (Data sourced from Weimann & Hermann, 1999)

| Parameter | Control (No Ca D-pantothenate) | 100 µg/ml Ca D-pantothenate |

| Migrated Cells / mm | 32 ± 7 | 76 ± 2 |

| Mean Migration Distance / cell (mm) | 0.23 ± 0.05 | 0.33 ± 0.02 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the efficacy of this compound in cellular repair.

Protocol: In Vitro Scratch Assay for Cell Migration

This assay is used to study collective cell migration, mimicking wound closure in a 2D environment.[23][24]

Caption: Workflow for an in vitro scratch assay.

Methodology:

-

Cell Culture: Plate human dermal fibroblasts or keratinocytes in 6-well plates and culture until a confluent monolayer is formed.

-

Scratch Induction: Using a sterile p200 pipette tip, create a linear scratch through the center of the monolayer.

-

Washing: Gently wash the wells with Phosphate-Buffered Saline (PBS) to remove dislodged cells.

-

Treatment Application: Add culture medium containing various concentrations of this compound (e.g., 0, 50, 100, 200 µM). An untreated well serves as the negative control. To distinguish migration from proliferation, a proliferation inhibitor like Mitomycin-C can be added.

-

Imaging: Place the plate on a microscope stage within an incubator. Capture images of the same scratch field at time 0 and at regular intervals (e.g., every 8-12 hours) for up to 48 hours.

-

Quantification: Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the initial area.

Protocol: Gene Expression Analysis from Skin Biopsies

This protocol details the method used to analyze changes in gene expression in response to this compound treatment in vivo.[14][20]

Methodology:

-

Clinical Study Design: In a controlled study, induce small, standardized wounds (e.g., 4-mm punch biopsies) on the skin of healthy human volunteers.

-

Topical Application: Treat the wound sites topically with a dexpanthenol-containing formulation and a placebo formulation at regular intervals (e.g., every 12 hours) for a set duration (e.g., 3 days).

-

Tissue Harvesting: Collect tissue samples from the treated wound sites via punch biopsy at the end of the treatment period.

-

RNA Isolation: Immediately place the biopsy samples in an RNA stabilization solution (e.g., RNAlater). Homogenize the tissue and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

-

Quality Control: Assess the quantity and quality of the isolated RNA using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer).

-

Gene Expression Profiling:

-

Microarray: Convert the RNA to labeled cDNA and hybridize it to a microarray chip (e.g., Affymetrix® GeneChip). Scan the chip and analyze the raw data to determine the expression levels of thousands of genes simultaneously.

-

Quantitative Real-Time PCR (qRT-PCR): For validation, convert a portion of the RNA to cDNA. Perform qRT-PCR using primers specific to the genes of interest (e.g., IL-6, IL-1β) and housekeeping genes for normalization.

-

-

Data Analysis: Compare the gene expression levels between the dexpanthenol-treated and placebo-treated samples to calculate the fold change and determine statistical significance.

Conclusion

The mechanism of action of this compound in cellular repair is fundamentally linked to its conversion into pantothenic acid, a vital precursor for Coenzyme A biosynthesis.[1][5] This metabolic role fuels a spectrum of cellular activities essential for skin health and regeneration. The available evidence robustly supports its function in enhancing fibroblast and keratinocyte proliferation and migration, modulating the expression of genes critical to the wound healing cascade, and exerting a balancing anti-inflammatory effect.[13][14][21] The quantitative data and established experimental protocols presented in this guide provide a solid framework for further research and development in leveraging this compound for therapeutic and cosmetic applications in skin repair.

References

- 1. benchchem.com [benchchem.com]

- 2. Panthenol Benefits: The Ultimate Skin Repair Ingredient | Authentic K-Beauty | Fast Worldwide Shipping [koreancosmetics.cy]

- 3. clinikally.com [clinikally.com]

- 4. Pantothenic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 5. What is the mechanism of Dexpanthenol? [synapse.patsnap.com]

- 6. How to Promote Skin Repair? In-Depth Look at Pharmaceutical and Cosmetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of Pantothenic Acid and Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hydroskincare.com.au [hydroskincare.com.au]

- 9. scite.ai [scite.ai]

- 10. researchgate.net [researchgate.net]

- 11. How does this compound achieve superior deep moisturizing properties in cosmetic formulationsï¼ [sprchemical.com]

- 12. saffarma.com.ua [saffarma.com.ua]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. karger.com [karger.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. The Effect of Pantothenic Acid Deficiency on Keratinocyte Proliferation and the Synthesis of Keratinocyte Growth Factor and Collagen in Fibroblasts [jstage.jst.go.jp]

- 18. Dexpanthenol modulates gene expression in skin wound healing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Dexpanthenol in Wound Healing after Medical and Cosmetic Interventions (Postprocedure Wound Healing) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. repo.uni-hannover.de [repo.uni-hannover.de]

- 24. benchchem.com [benchchem.com]

The Biochemical Conversion of D-Panthenol to Pantothenic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Panthenol (Dexpanthenol), the alcohol analogue of pantothenic acid, serves as a stable provitamin B5 that is readily absorbed and converted into its biologically active form. This conversion is fundamental to its widespread use in pharmaceutical and cosmetic applications, where it functions to improve hydration, accelerate wound healing, and maintain normal epithelial function. The biological efficacy of this compound is entirely dependent on its enzymatic oxidation to pantothenic acid, an essential precursor for the biosynthesis of Coenzyme A (CoA). CoA is a critical cofactor in a multitude of metabolic pathways, including the Krebs cycle and the synthesis of fatty acids, steroids, and neurotransmitters.[1][2][3][4] This technical guide provides an in-depth examination of the biochemical pathway, cellular transport mechanisms, quantitative kinetics, and key experimental methodologies used to study the conversion of this compound to pantothenic acid.

The Biochemical Pathway: From Cellular Entry to Bioactivation

The transformation of this compound into pantothenic acid is a multi-stage process involving passive diffusion, enzymatic oxidation, and active transport. Only the dextrorotatory isomer, this compound, is biologically active, while the L-isomer is not metabolized.[5]

Cellular Uptake of this compound

Due to its relatively small molecular weight and hydrophilic nature, this compound is believed to permeate the stratum corneum and enter cells, such as dermal fibroblasts, primarily through passive diffusion .[6]

Enzymatic Oxidation

Once inside the cell or in the dermal microenvironment, this compound undergoes a two-step enzymatic oxidation to become pantothenic acid.

-

Step 1: Oxidation to an Aldehyde Intermediate: The primary alcohol group of this compound is first oxidized to its corresponding aldehyde, pantothenal. This reaction is catalyzed by Alcohol Dehydrogenase (ADH) (EC 1.1.1.1), a ubiquitous enzyme.[7]

-

Step 2: Oxidation to Pantothenic Acid: The intermediate aldehyde is subsequently oxidized to D-pantothenic acid. This second step is catalyzed by an Aldehyde Dehydrogenase (ALDH) .

Cellular Uptake of Pantothenic Acid

Following its formation, pantothenic acid is actively transported into cells from the extracellular space. This process is mediated by the Sodium-Dependent Multivitamin Transporter (SMVT) , a member of the solute carrier family (SLC5A6). This carrier-mediated transport ensures efficient intracellular accumulation of the newly synthesized vitamin B5.[8]

Downstream Synthesis of Coenzyme A

The ultimate biological function of this pathway is to supply the substrate for Coenzyme A synthesis. Intracellular pantothenic acid is phosphorylated by the enzyme Pantothenate Kinase (PANK) , which is the initial and rate-limiting step in the five-step biosynthesis of CoA.[9][10]

Quantitative Data and Enzyme Kinetics

The efficiency of the this compound to pantothenic acid pathway is governed by the kinetics of the enzymes and transporters involved. While comprehensive kinetic data for all steps is not available in the literature, key parameters have been reported.

| Component | Substrate | Parameter | Value | Source Organism/System |

| Alcohol Dehydrogenase (ADH) | This compound | Km | 8.0 mM | Horse Liver |

| Aldehyde Dehydrogenase (ALDH) | Pantothenal | Km, Vmax | Data not available in reviewed literature | - |

| Sodium-Dependent Multivitamin Transporter (SMVT) | Pantothenic Acid | Km | 1.5 µM | Human (hSMVT) |

Table 1: Summary of reported kinetic parameters for the key steps in the this compound bioactivation pathway.[8][11]

Experimental Protocols

The study of this compound metabolism and its effects relies on a variety of robust analytical and cell-based methods. Detailed methodologies for key experiments are outlined below.

Quantification of this compound and Pantothenic Acid by LC-MS/MS

This protocol describes a general method for the simultaneous quantification of this compound and pantothenic acid from a biological matrix (e.g., cell culture lysate, skin homogenate).

1. Principle: High-Performance Liquid Chromatography (HPLC) separates the analytes from the matrix, and tandem Mass Spectrometry (MS/MS) provides sensitive and specific detection and quantification. A stable isotope-labeled internal standard (e.g., this compound-d4) is used to ensure accuracy.[5]

2. Materials and Reagents:

-

This compound and Pantothenic Acid analytical standards

-

This compound-d4 (Internal Standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure water

-

QuEChERS salts (e.g., MgSO₄, NaCl) for sample cleanup

-

Primary-Secondary Amine (PSA) sorbent for cleanup

-

Biological matrix (e.g., cell lysate)

3. Sample Preparation (QuEChERS-based extraction):

-

Homogenize 1 g of the biological sample with 10 mL of water.

-

Spike the sample with the internal standard solution (this compound-d4).

-

Add 10 mL of acetonitrile and shake vigorously for 1 minute.

-

Add QuEChERS salts, shake for 1 minute, and centrifuge at >3000 x g for 5 minutes.

-

Transfer an aliquot of the upper acetonitrile layer to a new tube containing MgSO₄ and PSA sorbent.

-

Shake for 1 minute and centrifuge for 5 minutes.

-

Transfer the supernatant to a clean vial, acidify with formic acid, and inject into the LC-MS/MS system.[12]

4. Chromatographic and Mass Spectrometric Conditions:

-

HPLC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient to separate the analytes (e.g., start with 5% B, ramp to 95% B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for this compound, pantothenic acid, and the internal standard.

5. Quantification: Construct a calibration curve using standards of known concentrations. Quantify the analytes in the samples by comparing their peak area ratios relative to the internal standard against the calibration curve.

Cell Proliferation Assessment using CCK-8 Assay

This protocol measures cell viability and proliferation in response to this compound treatment.

1. Principle: The Cell Counting Kit-8 (CCK-8) assay utilizes a highly water-soluble tetrazolium salt (WST-8). WST-8 is reduced by dehydrogenases in viable cells to produce a water-soluble, orange-colored formazan (B1609692) dye. The amount of formazan generated is directly proportional to the number of living cells.[13]

2. Materials and Reagents:

-

96-well cell culture plates

-

Cell line of interest (e.g., human dermal fibroblasts)

-

Complete cell culture medium

-

This compound stock solution (sterile-filtered)

-

CCK-8 reagent

-

Microplate reader capable of measuring absorbance at 450 nm

3. Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

-

Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.

-

Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include untreated control wells.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.[1][14]

4. Data Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the absorbance of blank wells (medium + CCK-8 only). Cell Viability (%) = [(Abssample - Absblank) / (Abscontrol - Absblank)] x 100

Skin Barrier Function Assessment by Transepidermal Water Loss (TEWL)

This protocol describes the in vivo measurement of TEWL to assess the effect of this compound on skin barrier integrity.

1. Principle: TEWL measures the quantity of water that passes from inside the body through the epidermal layers to the surrounding atmosphere via diffusion. A lower TEWL value indicates a more intact and functional skin barrier. The measurement is typically performed with an open-chamber probe that detects the water vapor pressure gradient.[15][16]

2. Materials and Instrumentation:

-

TEWL measurement device (e.g., Tewameter®)

-

Test formulation containing this compound and a placebo/vehicle control

-

Environmentally controlled room (Temperature: 20-22°C, Relative Humidity: 45-55%)

3. Procedure:

-

Acclimatize subjects in the controlled environment for at least 20-30 minutes before measurements.

-

Define test sites on the volar forearm.

-

Measure baseline TEWL at each test site before product application.

-

Apply a standardized amount (e.g., 2 mg/cm²) of the test and control formulations to the designated sites.

-

At specified time points post-application (e.g., 1, 2, 4, 24 hours), repeat the TEWL measurements. The probe should be held gently and perpendicularly on the skin surface until a stable reading is obtained.[17]

4. Data Analysis: Compare the TEWL values of the this compound-treated site to both its baseline value and the values from the placebo-treated and untreated sites. A statistically significant decrease in TEWL indicates an improvement in skin barrier function.

Visualizations of Pathways and Workflows

Figure 1: Biochemical pathway of this compound conversion to Pantothenic Acid.

Figure 2: Downstream biosynthesis of Coenzyme A from Pantothenic Acid.

Figure 3: Experimental workflow for LC-MS/MS quantification of this compound.

References

- 1. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 2. ptglab.com [ptglab.com]

- 3. Simultaneous Quantification of Dexpanthenol and Resorcinol from Hair Care Formulation Using Liquid Chromatography: Method Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dcapharmacy.com [dcapharmacy.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. The Sodium/Multivitamin Transporter (SMVT): a Multipotent System With Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biosynthesis of Pantothenic Acid and Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Possible ways of regulating detoxifying processes in the alcohol dehydrogenase reaction with pantothenic acid derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lcms.cz [lcms.cz]

- 13. dojindo.co.jp [dojindo.co.jp]

- 14. medchemexpress.com [medchemexpress.com]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. Transepidermal water loss (TEWL): Environment and pollution—A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

synthesis and purification of D-Panthenol for laboratory use

An In-depth Technical Guide to the Laboratory Synthesis and Purification of D-Panthenol

Introduction

This compound, also known as dexpanthenol (B1670349) or provitamin B5, is the biologically active alcohol analog of D-pantothenic acid (Vitamin B5).[1][2][3] Upon topical application or ingestion, it is readily converted in the body to pantothenic acid, an essential component of Coenzyme A.[1][2] Coenzyme A plays a pivotal role in the metabolism of proteins, fats, and carbohydrates.[1] Due to its moisturizing, healing, and anti-inflammatory properties, this compound is a widely utilized ingredient in the pharmaceutical, cosmetic, and personal care industries.[1][4][5][6]

For laboratory use, particularly in drug development and scientific research, the synthesis of high-purity this compound is crucial. Only the dextrorotatory (D) enantiomer is biologically active.[1][2] This guide provides a detailed overview of the core chemical synthesis and purification methodologies for preparing this compound on a laboratory scale, focusing on achieving high enantiomeric and chemical purity.

Synthesis of this compound

The most prevalent and commercially adopted method for synthesizing this compound is the condensation reaction between D-pantolactone and 3-aminopropanol.[1][4][5][7] The critical aspect of this process is securing an enantiomerically pure source of the key intermediate, D-pantolactone.

Synthesis of the Precursor: D-Pantolactone

There are two primary strategies for obtaining optically active D-pantolactone: the resolution of a racemic mixture of DL-pantolactone or the direct asymmetric synthesis of the D-enantiomer.

2.1.1. Synthesis of Racemic (DL)-Pantolactone Racemic pantolactone is commonly prepared in a one-pot reaction from hydroxypivalaldehyde, which is synthesized by condensing isobutyraldehyde (B47883) with formaldehyde.[8][9][10] This intermediate is then reacted with sodium cyanide followed by acid hydrolysis to yield DL-pantolactone.[8][9][11]

2.1.2. Resolution of Racemic (DL)-Pantolactone Since direct synthesis often yields a racemic mixture, a resolution step is necessary to isolate the desired D-enantiomer.

-

Chemical Resolution: This classic method involves reacting the racemic DL-pantolactone with a chiral resolving agent, such as a guanidine (B92328) derivative, to form a pair of diastereomeric salts.[1][4] These salts exhibit different solubilities, allowing them to be separated by fractional crystallization. The separated diastereomer is then hydrolyzed under acidic conditions to yield pure D-pantolactone.[1][4][12] This method is effective but can be laborious and produces waste from the undesired L-enantiomer, which can, however, be racemized and recycled.[13]

-

Enzymatic Kinetic Resolution: A more efficient and environmentally friendly approach is the biocatalytic kinetic resolution of DL-pantolactone.[14][15][16] This process utilizes an enantioselective D-lactonase enzyme, often from microbial sources like Fusarium oxysporum or recombinant E. coli.[13][16][17] The enzyme selectively hydrolyzes D-pantolactone into D-pantoic acid, leaving the L-pantolactone unreacted.[16][18] The resulting D-pantoic acid can then be separated from the mixture and subsequently re-lactonized back to D-pantolactone by heating under acidic conditions.[13][18]

2.1.3. Asymmetric Synthesis Direct enantioselective synthesis offers a more elegant route to D-pantolactone, avoiding the need for resolution and the loss of 50% of the starting material. Methods include the asymmetric hydrogenation of 3,3-dimethyl-2-oxobutyrolactone using metal catalyst systems or catalyzed aldol (B89426) reactions to create the chiral center with high enantiomeric excess.[8][9]

Final Condensation Step: D-Pantolactone to this compound

The final step is the amidation of D-pantolactone with 3-aminopropanol. This reaction is typically performed under controlled temperature and pH conditions.[4] It can be carried out neat (solvent-free) or in the presence of a solvent like methanol (B129727) or ethanol, particularly for smaller laboratory-scale preparations.[5] The reaction proceeds readily to form this compound, a highly viscous, colorless liquid.[4][5]

Purification of this compound

Post-synthesis, the crude this compound contains unreacted starting materials (primarily 3-aminopropanol), solvent residues if used, and potential by-products.[4] Purification is essential to achieve the high purity required for research applications.

-

Vacuum Distillation: This is a primary method for purifying the final this compound product.[4] Given that this compound is a high-boiling, viscous liquid, distillation under reduced pressure is necessary to remove more volatile impurities like residual 3-aminopropanol and solvents without degrading the product.

-

Crystallization: this compound itself is a viscous liquid that is difficult to crystallize.[1] However, crystallization is a key purification technique for the solid precursor, D-pantolactone.[4] The crude D-pantolactone can be dissolved in a suitable solvent (e.g., benzene (B151609) and petroleum ether), and then allowed to slowly cool or evaporate, leading to the formation of pure crystals.[10]

-

Chromatography: For achieving the highest purity, column chromatography can be employed. While less common for large-scale industrial production, it is a viable option in the lab. For analytical purposes to determine purity and enantiomeric excess, High-Performance Liquid Chromatography (HPLC) is the standard method.[19][20] Chiral stationary phases are used to separate the D- and L-enantiomers and confirm the optical purity of the final product.[19]

Data Presentation

Table 1: Summary of this compound Synthesis Reaction Conditions & Yields

| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Reported Yield | Citation(s) |

| Synthesis | D-pantolactone, 3-aminopropanol | None (neat) | 50 - 60 | 3 | ~100% | [5][21] |

| Synthesis | D-pantolactone, 3-aminopropanol | Methanol or Ethanol | Reflux | Not specified | ~100% | [3][5] |

| Synthesis | D-pantolactone solution, 3-aminopropanol | Ethyl acetate (B1210297) or Water | 60 | 3 | 98 - 99% | [5] |

| Precursor Step | DL-pantolactone, Guanidine Carbonate | Methanol | Not specified | Not specified | 91.6% (for salt) | [12] |

| Precursor Step | Guanidine D-pantoate | Sulfuric Acid | Not specified | Not specified | 92.3% (for lactone) | [12] |

Table 2: Purification Techniques for this compound and Precursors

| Compound | Technique | Purpose | Key Parameters | Citation(s) |

| D-Pantolactone | Crystallization | Removal of impurities from racemic or resolved lactone. | Solvents: Benzene, petroleum ether. | [10] |

| D-Pantolactone | Decoloring | Removal of colored impurities. | Reflux with activated carbon (0.5-8% by weight). | [5] |

| This compound | Vacuum Distillation | Removal of unreacted 3-aminopropanol and solvents. | Performed post-reaction to concentrate the product. | [4] |

| This compound | HPLC Analysis | Determination of chemical and enantiomeric purity. | Chiral stationary phases (e.g., amylose-based) are effective. | [19] |

| This compound | Solid-Phase Extraction | Sample cleanup and enrichment before analysis. | C18 sorbent can be used to enrich the analyte. | [20] |

Experimental Protocols

Protocol 1: Synthesis of this compound from D-Pantolactone

This protocol is adapted from reported solvent-free laboratory methods.[5][21]

Materials:

-

D-pantolactone (1.0 kg, 7.68 mol)

-

3-aminopropanol (580 g, 7.72 mol)

-

Reaction vessel (e.g., 3L three-neck flask) with mechanical stirrer and heating mantle.

-

Thermometer

Procedure:

-

Add the refined D-pantolactone (1.0 kg) and 3-aminopropanol (580 g) to the reaction vessel.

-

Begin stirring the mixture.

-

Maintain the temperature and continue stirring for 3 hours to ensure the reaction goes to completion.[5][21]

-

After 3 hours, turn off the heat and allow the mixture to cool to room temperature.

-

The resulting product is crude this compound, a clear, colorless, and highly viscous liquid. The reported yield is nearly quantitative (~100%).[5][12]

-

The crude product can be purified via vacuum distillation to remove any excess 3-aminopropanol.

Protocol 2: Purification of D-Pantolactone by Crystallization

This protocol describes a general approach to purifying the solid D-pantolactone precursor.

Materials:

-

Crude D-pantolactone

-

Solvent system (e.g., Benzene and Petroleum Ether)

-

Erlenmeyer flask

-

Heating plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Place the crude D-pantolactone in an Erlenmeyer flask.

-

Add a minimal amount of the primary solvent (e.g., benzene) to dissolve the solid, gently heating if necessary.[10]

-

Once fully dissolved, slowly add the anti-solvent (e.g., petroleum ether) until the solution becomes slightly cloudy.

-

Gently heat the solution again until it becomes clear.

-

Cover the flask and allow it to cool slowly to room temperature, then transfer to a refrigerator or ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold anti-solvent to remove any remaining impurities.

-

Dry the crystals under vacuum. The melting point of pure D-pantolactone is 92°C.[10]

Mandatory Visualizations

Caption: Overall synthesis pathway for this compound via chiral resolution.

Caption: Laboratory workflow for this compound synthesis and purification.

Caption: Enzymatic kinetic resolution of DL-Pantolactone.

References

- 1. Uses and Preparation of D-panthenol_Chemicalbook [chemicalbook.com]

- 2. Dexpanthenol | C9H19NO4 | CID 131204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. From Molecule to Market: The Industrial Production Process of this compound [chemanalyst.com]

- 5. CN112047851A - Preparation method of this compound - Google Patents [patents.google.com]

- 6. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]

- 7. cir-safety.org [cir-safety.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pantolactone [drugfuture.com]

- 11. Page loading... [guidechem.com]

- 12. researchgate.net [researchgate.net]

- 13. Industrial kinetic resolution of d,l-pantolactone by an immobilized whole-cell biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biocatalytic kinetic resolution of d , l -pantolactone by using a novel recombinant d -lactonase - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09053K [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. US5275949A - Process for the preparation of D-pantolactone - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. [Simultaneous determination of pantothenic acid and this compound in cosmetics by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. CN101851171A - Preparation method of this compound - Google Patents [patents.google.com]

The Contrasting Biological Activities of D-Panthenol and L-Panthenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panthenol, the alcohol analog of pantothenic acid (vitamin B5), is a well-established active ingredient in a multitude of dermatological and pharmaceutical products. It exists as two stereoisomers: dextrorotatory D-panthenol (dexpanthenol) and levorotatory L-panthenol. While both forms are chemically similar, their biological activities diverge significantly. This technical guide provides an in-depth exploration of the distinct roles of D- and L-panthenol, with a focus on their mechanisms of action, quantitative effects on skin physiology, and the experimental methodologies used to elucidate these properties. It is now understood that only this compound is biologically active and can be converted into vitamin B5 in the human body.[1][2][3][4] The racemic mixture, DL-panthenol, therefore, possesses only half the physiological activity of this compound.[1][4]

Core Mechanism of Action: The Central Role of Coenzyme A

The primary mechanism underpinning the biological effects of this compound lies in its enzymatic conversion to pantothenic acid, a crucial precursor for the biosynthesis of Coenzyme A (CoA).[5][6] This conversion is fundamental to its role in cellular metabolism. CoA is a vital cofactor in numerous metabolic pathways within epithelial cells, essential for cellular energy production, the synthesis of lipids and proteins, and overall skin barrier function and repair.[5] The L-isomer of panthenol is not metabolized to pantothenic acid and is considered biologically inactive in these physiological processes.[7]

Comparative Biological Activities of this compound and L-Panthenol

While both D- and L-panthenol exhibit moisturizing properties, their effects on key physiological processes such as wound healing and inflammation are distinct.[1][4][8]

Skin Barrier Function and Hydration

Both stereoisomers contribute to skin hydration due to their hygroscopic nature.[1][4][8] However, this compound's role in promoting the synthesis of lipids strengthens the skin barrier, leading to a reduction in transepidermal water loss (TEWL) and an increase in stratum corneum hydration.[5]

Table 1: Quantitative Data on the Effect of Panthenol on Skin Barrier Function

| Parameter | Concentration of Panthenol | Results | Reference Study |

| Transepidermal Water Loss (TEWL) | 1.0% and 5.0% | Significant decrease after 30 days of application. | Camargo et al., 2011[9] |

| Skin Hydration | 7-11 wt% in o/w and w/o emulsions | Increased skin hydration. | Vávrová et al., 2018[10] |

| Stratum Corneum Hydration | Not specified | Improved with dexpanthenol (B1670349) treatment. | Gehring & Gloor, 2000[11] |

Wound Healing

This compound actively promotes wound healing by stimulating the proliferation and migration of dermal fibroblasts and keratinocytes, which are essential for re-epithelialization and wound closure.[5][8] This is attributed to its role in CoA synthesis, which supports the increased metabolic demands of cell division and migration.[5] L-panthenol does not exhibit these pro-healing properties, and some evidence suggests it may even counteract the efficacy of the D-enantiomer.[12]

Table 2: Quantitative Data on the Effect of this compound on Cellular Processes in Wound Healing

| Cellular Process | Cell Type | This compound Concentration | Quantitative Effect | Reference Study |

| Cell Proliferation | Human Dermal Papilla Cells (hDPCs) | 2.5 mM | ~30% increase in cell viability | Shin et al., 2021[13] |

| Proliferation Marker (Ki67) | Human Dermal Papilla Cells (hDPCs) | Not specified | Increased percentage of Ki67 positive cells | Shin et al., 2021[13] |

| Apoptosis Markers (Caspase-3/9) | Human Dermal Papilla Cells (hDPCs) | Not specified | Significantly reduced | Shin et al., 2021[13] |

| Senescence Markers (p21/p16) | Human Dermal Papilla Cells (hDPCs) | Not specified | Significantly reduced | Shin et al., 2021[13] |

Anti-Inflammatory Activity

This compound has demonstrated anti-inflammatory effects by modulating the expression of inflammatory mediators.[6][8] This is, in part, mediated through the downregulation of pro-inflammatory signaling pathways such as NF-κB and MAPK.[14] L-panthenol is considered inactive in this regard.[4]

Table 3: Quantitative Data on the Anti-Inflammatory Effects of this compound

| Inflammatory Mediator | Experimental Model | This compound Treatment | Quantitative Effect | Reference Study |

| IL-6 mRNA | Human skin biopsies | Topical application | Up to 7-fold increase | Heise et al., 2012[7] |

| IL-1β mRNA | Human skin biopsies | Topical application | Nearly 6-fold increase | Heise et al., 2012[7] |

| PGE2 | UVB-exposed keratinocytes | Combination with other actives | Reduced production | Lin et al., 2024[15] |

Signaling Pathways Modulated by this compound

The biological effects of this compound are mediated through complex intracellular signaling cascades.

Wound Healing and Cell Proliferation

In the context of wound healing and cell proliferation, this compound, through its conversion to pantothenic acid and subsequent role in cellular metabolism, is thought to influence key signaling pathways like the MAPK/ERK pathway, which is a central regulator of cell proliferation.[14][16]

Figure 1: Simplified signaling pathway of this compound in wound healing.

Anti-Inflammatory Response

The anti-inflammatory effects of this compound are linked to the modulation of the NF-κB signaling pathway, a key regulator of the inflammatory response.[14] By inhibiting this pathway, this compound can reduce the expression of pro-inflammatory cytokines.

References

- 1. Skin moisturizing effects of panthenol-based formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The combination of allantoin, bisabolol, this compound and dipotassium glycyrrhizinate mitigates UVB-induced PGE2 synthesis by keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Difference between this compound and Panthenol Lyphar Offers Free Samples [biolyphar.com]

- 4. skinident.world [skinident.world]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Evaluation of the Efficacy and Safety of a Panthenol‐Enriched Mask for Skin Barrier Recovery After Facial Laser Treatment: Results of a Double‐Blind Randomized Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo efficacy and properties of semisolid formulations containing panthenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of topically applied dexpanthenol on epidermal barrier function and stratum corneum hydration. Results of a human in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Natural Product-Derived Compounds Targeting Keratinocytes and Molecular Pathways in Psoriasis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Wound healing effects of dexpanthenol-loaded core/shell electrospun nanofibers: Implication of oxidative stress in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Enzymatic Conversion of D-Panthenol In Vitro: A Technical Guide

Introduction

D-Panthenol, the alcohol analog of pantothenic acid (Vitamin B5), is a widely utilized active ingredient in pharmaceutical and cosmetic formulations, prized for its moisturizing, healing, and anti-inflammatory properties. The biological efficacy of this compound is entirely dependent on its enzymatic conversion within tissues to its active form, D-pantothenic acid. As an essential precursor to the biosynthesis of Coenzyme A (CoA), D-pantothenic acid plays a pivotal role in a myriad of metabolic pathways, including the Krebs cycle and the synthesis and oxidation of fatty acids. This technical guide provides an in-depth overview of the in vitro enzymatic conversion of this compound, offering detailed experimental protocols, quantitative data, and pathway visualizations for researchers, scientists, and drug development professionals.

The Enzymatic Conversion Pathway of this compound

In biological systems, the conversion of this compound to D-pantothenic acid is a crucial activation step. The levorotatory isomer, L-panthenol, is not metabolized and is considered biologically inactive. The conversion of the D-isomer is proposed to be a two-step oxidation process catalyzed by cytosolic enzymes.

-

Step 1: Oxidation to an Aldehyde Intermediate. The primary alcohol group of this compound is first oxidized to an aldehyde intermediate. This reaction is likely catalyzed by Alcohol Dehydrogenase (ADH) .

-

Step 2: Oxidation to Carboxylic Acid. The aldehyde intermediate is subsequently oxidized to form D-pantothenic acid. This second step is thought to be catalyzed by Aldehyde Dehydrogenase (ALDH) .

Downstream Metabolism: Coenzyme A Biosynthesis

Following its formation, D-pantothenic acid serves as the essential precursor for the biosynthesis of Coenzyme A (CoA), a fundamental cofactor in cellular metabolism. This multi-step enzymatic pathway begins with the rate-limiting phosphorylation of pantothenate.[1][2]

The key enzymatic steps are:

-

Pantothenate Kinase (PanK): Catalyzes the ATP-dependent phosphorylation of pantothenate to 4'-phosphopantothenate. This is the primary regulatory and rate-limiting step in the pathway.[2][3]

-

Phosphopantothenoylcysteine Synthetase (PPCS): Adds a cysteine residue to 4'-phosphopantothenate.

-

Phosphopantothenoylcysteine Decarboxylase (PPCDC): Removes the carboxyl group from the cysteine moiety.

-

Phosphopantetheine Adenylyltransferase (PPAT): Transfers an AMP group from ATP to 4'-phosphopantetheine.

-

Dephospho-CoA Kinase (DPCK): Phosphorylates dephospho-CoA to form the final product, Coenzyme A.

Quantitative Data: Enzyme Kinetics

While specific kinetic parameters for the conversion of this compound by human ADH and ALDH isoforms are not extensively documented in the literature, data for related substrates and the key downstream enzyme, Pantothenate Kinase (PanK), provide valuable context for in vitro studies.

Table 1: Kinetic Parameters of Aldehyde Dehydrogenase (ALDH) with Various Substrates

| Enzyme Isoform | Substrate | Km (µM) | Source |

|---|---|---|---|

| Human ALDH-1 | Decanal | 0.0029 ± 0.0004 | [4] |

| Human ALDH-2 | Decanal | 0.022 ± 0.003 | [4] |

| Human ALDH-1 | all-trans-Retinal | 1.1 | [4] |

| Human ALDH-1A Subfamily | all-trans-Retinal | Low µM range |[5] |

Table 2: Kinetic and Inhibition Parameters for Mammalian Pantothenate Kinase (PanK)

| Enzyme Isoform | Parameter | Value | Substrate/Inhibitor | Source |

|---|---|---|---|---|

| Human PanK3 | KM | 311 ± 53 µM | ATP | [6] |

| Human PanK3 | KM | 14 ± 0.1 µM | Pantothenate | [6] |

| Human PanK1β | IC50 | ~5 µM | Acetyl-CoA | [2] |

| Human PanK2 | IC50 | ~0.1 µM | Acetyl-CoA |[2] |

Experimental Protocols

General Experimental Workflow

A typical workflow for investigating the effects of this compound in vitro involves treating a cell or tissue model, followed by a series of assays to determine cytotoxicity, barrier function, and molecular changes, including the quantification of this compound and its metabolite, pantothenic acid.

Protocol: this compound Treatment on 3D Reconstituted Human Epidermis (RHE) Model

This protocol details the assessment of this compound's effects on a 3D skin model.[7]

Materials:

-

Reconstituted Human Epidermis (RHE) tissue models in well inserts

-

Assay medium (as per manufacturer's instructions)

-

This compound stock solution (e.g., 50% w/v in sterile water)

-

Vehicle control (e.g., sterile water or phosphate-buffered saline)

-

Positive control (e.g., 1% Triton X-100 for cytotoxicity)

-

Sterile PBS, pH 7.4

-

Multi-well plates

Procedure:

-

Model Equilibration: Upon receipt, place the RHE tissue inserts into a 6-well plate containing assay medium. Equilibrate overnight in a humidified incubator at 37°C with 5% CO₂.

-

Preparation of Test Solutions: Prepare serial dilutions of the this compound stock solution in the appropriate vehicle to achieve final concentrations (e.g., 0.5%, 1%, 5% w/v).

-

Topical Application: Carefully remove the medium from the top of the RHE tissues. Apply a defined volume (e.g., 25-50 µL) of the this compound solutions, vehicle control, and positive/negative controls to the apical surface of the tissues. Ensure triplicate wells for each condition.

-

Incubation: Incubate the treated tissues for the desired period (e.g., 24 to 48 hours) at 37°C with 5% CO₂.

-

Endpoint Analysis: Following incubation, proceed with desired assays such as cytotoxicity (MTT, LDH), barrier function (TEWL), or tissue harvesting for molecular analysis and metabolite quantification.

Protocol: Alcohol Dehydrogenase (ADH) Activity Assay (Spectrophotometric)

This protocol is a general method that can be adapted to measure the conversion of this compound by ADH by monitoring the production of NADH.[8][9]

Materials:

-

Cell or tissue lysate (source of ADH)

-

Spectrophotometer and UV-transparent cuvettes or 96-well plates

-

Reaction Buffer: 0.1 M Sodium Pyrophosphate, pH 8.8

-

NAD⁺ stock solution (e.g., 25 mM in Reaction Buffer)

-

Substrate: this compound solution (e.g., 2 M in water)

Procedure:

-

Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 340 nm and maintain the temperature at 25°C.

-

Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture (final volume of 3.0 mL):

-

1.5 mL of 0.1 M Pyrophosphate buffer, pH 8.8

-

1.0 mL of 25 mM NAD⁺ solution

-

0.4 mL of purified water

-

-

Blank Measurement: Incubate the mixture in the spectrophotometer for 3-4 minutes to reach thermal equilibrium and measure the blank rate (if any).

-

Initiate Reaction: Add 0.1 mL of the cell/tissue lysate (enzyme source) to the cuvette, mix by gentle inversion, and immediately start recording the absorbance at 340 nm for 3-5 minutes.

-

Data Analysis: Calculate the change in absorbance per minute (ΔA₃₄₀/min) from the initial linear portion of the curve. Enzyme activity can be calculated using the Beer-Lambert law (Extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a framework for the simultaneous quantification of this compound and pantothenic acid.[10][11][12]

Materials & Equipment:

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase A: 0.037 M Monobasic Potassium Phosphate in water, pH adjusted to 3.2 with phosphoric acid.

-

Mobile Phase B: Methanol

-

Standard solutions of this compound and Pantothenic Acid of known concentrations.

-

Sample extracts from in vitro models.

Chromatographic Conditions:

-

Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 90:10 v/v).

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 205 nm or 210 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Sample Preparation: Homogenize cell/tissue samples in a suitable buffer. Perform protein precipitation (e.g., with acetonitrile (B52724) or perchloric acid) followed by centrifugation. The supernatant may require further cleanup using solid-phase extraction (SPE) on a C18 cartridge.[10]

-

Calibration Curve: Prepare a series of standard solutions containing both this compound and pantothenic acid. Inject each standard and record the peak area to construct a calibration curve (Peak Area vs. Concentration).

-

Sample Analysis: Inject the prepared sample extracts into the HPLC system.

-

Quantification: Identify the peaks for this compound and pantothenic acid based on their retention times compared to the standards. Quantify the amount of each analyte in the sample by correlating their peak areas with the calibration curve.

Signaling Pathways and Cellular Effects

The conversion of this compound to D-pantothenic acid and subsequently to CoA has profound effects on cellular function, influencing metabolic and signaling pathways critical for tissue health and repair. In skin models, panthenol has been shown to influence pathways crucial for homeostasis and wound healing.[7] The central role of CoA links this conversion to core metabolic processes.

The in vitro study of this compound's enzymatic conversion is fundamental to understanding its mechanism of action and substantiating its efficacy in various applications. This process, primarily mediated by alcohol and aldehyde dehydrogenases, yields the biologically active D-pantothenic acid, the gateway to Coenzyme A biosynthesis. By employing robust in vitro models, specific enzyme assays, and precise analytical techniques like HPLC, researchers can effectively quantify this conversion and elucidate its downstream effects on cellular metabolism and signaling pathways. The protocols and data presented in this guide serve as a comprehensive resource for the design and execution of experiments aimed at exploring the multifaceted role of this compound in biological systems.

References

- 1. Biosynthesis of Pantothenic Acid and Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pantothenate kinase - Wikipedia [en.wikipedia.org]

- 3. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of Pantothenate Kinase 3 Activity by Small Molecules that Interact with the Substrate/Allosteric Regulatory Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. bu.edu [bu.edu]

- 9. Alcohol Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]

- 10. [Simultaneous determination of pantothenic acid and this compound in cosmetics by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. veterinarypharmacon.com [veterinarypharmacon.com]

- 12. Development and Validation of A Fast, Simple And Specific Stability Indicating RP-HPLC Method for Determination of Dexpanthenol in Eye Gel Formulation - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Properties of D-Panthenol in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Panthenol, the biologically active alcohol analog of pantothenic acid (Vitamin B5), is a cornerstone ingredient in a multitude of pharmaceutical and cosmetic formulations.[1][2] Its widespread use is attributed to its excellent moisturizing, wound healing, and anti-inflammatory properties.[3] Upon topical application or administration, this compound readily penetrates the skin and is oxidized to D-pantothenic acid, an essential precursor for the biosynthesis of Coenzyme A (CoA).[2] CoA is a critical cofactor in numerous metabolic pathways vital for cellular energy production, lipid synthesis, and protein metabolism, which are fundamental for skin barrier function and repair.

This technical guide provides a comprehensive overview of the core foundational properties of this compound in solution, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action relevant to formulation development and scientific research.

Physicochemical and Solubility Properties

This compound is a clear, colorless to slightly yellow, highly viscous, and hygroscopic liquid at room temperature.[4][5] Its physicochemical characteristics are pivotal for its formulation and delivery.

General Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₁₉NO₄ | [6] |

| Molecular Weight | 205.25 g/mol | [5][6] |

| Appearance | Colorless, clear, highly viscous, hygroscopic liquid | [5] |

| Density | 1.20 g/mL at 20 °C | [6] |

| Refractive Index (n20/D) | 1.495 - 1.502 | |

| Specific Optical Rotation ([α]20/D) | +29.0° to +31.5° | [7] |

| Boiling Point | 118-120 °C at 0.02 mmHg | [8] |

Solubility Profile

This compound's solubility is a critical factor in formulation design. It is a polar molecule, exhibiting high solubility in polar solvents and poor solubility in non-polar media.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Qualitative Solubility | Quantitative Solubility | Reference(s) |

| Water | Readily miscible / Freely soluble | > 509 g/L (22 °C) | [1][5] |

| Ethanol | Readily miscible / Freely soluble | - | [1][5] |

| Methanol | Readily miscible / Freely soluble | - | [1][5] |

| Propylene Glycol | Readily miscible / Freely soluble | - | [1][5] |

| Glycerin | Slightly soluble | - | [5][8] |

| Diethyl Ether | Moderately soluble | - | [4][8] |

| Chloroform | Soluble (1:100) | - | [4][8] |

| Fats and Oils | Insoluble | - | [1][4] |

Stability in Solution

The stability of this compound is paramount for ensuring the efficacy and shelf-life of formulations. Its degradation is primarily influenced by pH and temperature.

Influence of pH

This compound is most stable in aqueous solutions with a pH range of 4 to 6.[5][9] In more acidic or alkaline conditions, it is susceptible to hydrolytic cleavage of its amide bond, yielding pantoic acid and 3-aminopropanol.[9][10]

Influence of Temperature

Exposure to temperatures exceeding 70-75°C can cause racemization, the conversion of the biologically active this compound to a mixture of D- and L-isomers.[4][9][10] Since only the D-enantiomer is biologically active, racemization leads to a reduction in the formulation's physiological efficacy.[1] For short periods, this compound may be heated to 40°C to improve its flowability.[4]

Table 3: Stability Profile of this compound in Aqueous Solution

| Condition | Effect | Recommended Handling | Reference(s) |

| Optimal pH Range | High stability | Maintain pH between 4 and 6. | [5][9] |

| Acidic Conditions (pH < 4) | Hydrolytic cleavage | Avoid prolonged exposure. | [9][10] |

| Alkaline Conditions (pH > 7) | Hydrolytic cleavage | Avoid prolonged exposure. | [9][10] |

| Elevated Temperature (> 70-75°C) | Racemization and potential cleavage | Avoid high temperatures. Add to formulations during the cooling phase (< 40°C). | [4][9][10] |

| Low Temperature | May cause crystallization | Can be liquefied by heating at 65°C for several hours. | [9] |

| Air and Light | Fairly stable | Store in sealed containers protected from light. | [4] |

Biological Mechanism of Action

The therapeutic effects of this compound are mediated through its conversion to pantothenic acid and subsequent integration into a fundamental metabolic pathway.

References

- 1. skinident.world [skinident.world]

- 2. Dexpanthenol | C9H19NO4 | CID 131204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. HPLC Method for Analysis of this compound and Histidine on Primesep 200 Column | SIELC Technologies [sielc.com]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. D Panthenol (Liquid) – Neneeys [neneeysbeauty.com]

- 6. This compound [myskinrecipes.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. This compound - Ataman Kimya [atamanchemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

D-Panthenol as a Precursor Molecule: A Technical Guide to its Core Metabolic and Signaling Roles

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Panthenol, the biologically active alcohol analog of pantothenic acid (Vitamin B5), is a widely utilized precursor molecule in pharmaceutical and cosmetic formulations.[1][2] Its efficacy stems from its efficient conversion within biological systems to pantothenic acid, a fundamental component of Coenzyme A (CoA).[1][3] CoA is an indispensable cofactor in a vast array of metabolic pathways, playing a central role in cellular energy production, the synthesis of lipids and neurotransmitters, and the regulation of gene expression.[4][5] This technical guide provides an in-depth exploration of the metabolic journey of this compound from a precursor to a key player in cellular function. It summarizes key quantitative data, details experimental protocols for its study, and visualizes the intricate signaling pathways it influences.

Metabolic Conversion of this compound to Coenzyme A

The transformation of this compound into the biologically active Coenzyme A is a multi-step enzymatic process that begins with its absorption and conversion to pantothenic acid, followed by the universal CoA biosynthetic pathway.

From this compound to Pantothenic Acid

Upon administration, this compound is readily absorbed and undergoes a two-step oxidation process to form pantothenic acid.[5] This conversion is catalyzed by cytosolic enzymes:

-

Alcohol Dehydrogenase (ADH): This enzyme initiates the oxidation of the alcohol group of this compound to its corresponding aldehyde, pantothenal.[5]

-

Aldehyde Dehydrogenase (ALDH): Subsequently, ALDH catalyzes the oxidation of pantothenal to pantothenic acid.[5]

While this compound is biologically active, its enantiomer, L-Panthenol, is not metabolized and is considered biologically inactive.[5]

The Coenzyme A Biosynthetic Pathway

Pantothenic acid serves as the essential precursor for the synthesis of Coenzyme A through a series of five enzymatic reactions that require ATP and cysteine.[4]

-

Pantothenate Kinase (PanK): This is the rate-limiting step, where PanK phosphorylates pantothenic acid to 4'-phosphopantothenate.[6]

-

Phosphopantothenoylcysteine Synthetase (PPCS): This enzyme catalyzes the condensation of 4'-phosphopantothenate with cysteine.

-

Phosphopantothenoylcysteine Decarboxylase (PPCDC): PPCDC removes the carboxyl group from the cysteine residue.

-

Phosphopantetheine Adenylyltransferase (PPAT): This enzyme transfers an adenylyl group from ATP to 4'-phosphopantetheine.

-

Dephospho-CoA Kinase (DPCK): The final step involves the phosphorylation of dephospho-CoA to form Coenzyme A.

Quantitative Data on this compound Metabolism and Effects

The following tables summarize quantitative data from various studies on the metabolism of this compound and its effects on cellular processes.

Table 1: Pharmacokinetic Data of this compound and Pantothenic Acid

| Parameter | Species | Dose and Route | Observation | Reference |

| Urinary Excretion of Pantothenic Acid | Human | 2 g this compound (intravenous) | 10-30% of the administered dose excreted as pantothenic acid within 24 hours. | [7] |

| Pantothenate Content Increase | Rat | 20 mg/kg/day this compound (oral, 6 months) | 20% increase in the heart and 43% increase in the kidney. | [8] |

| Conversion to Pantothenic Acid | Rat | 20 mg this compound (dermal) | 100% conversion to pantothenic acid detected in urine over 114 hours. |

Table 2: Effects of this compound on Gene Expression in Human Skin Wound Healing

| Gene | Fold Change (Dexpanthenol vs. Placebo) | Function | Reference |

| IL-6 | Upregulated | Pro-inflammatory cytokine, involved in wound healing | [6] |

| IL-1β | Upregulated | Pro-inflammatory cytokine | [6] |

| CYP1B1 | Upregulated | Cytochrome P450 enzyme | [6] |

| CXCL1 | Upregulated | Chemokine, attracts neutrophils | [6] |

| CCL18 | Upregulated | Chemokine, attracts lymphocytes | [6] |

| Psoriasin | Downregulated | Antimicrobial protein | [6] |

Table 3: Effects of this compound on Human Hair Follicle Cells

| Parameter | Observation | Cellular Effect | Reference |

| Cell Viability (hDPCs) | Increased | Promotes cell growth | [9] |

| Apoptotic Markers (Caspase 3/9) | Reduced | Prevents cell death | [10] |

| Senescence Markers (p21/p16) | Reduced | Prevents cellular aging | [10] |

| Anagen-inducing Factors (ALP, β-catenin, versican) | Stimulated | Elongates hair growth phase | [9][10] |

| TGF-β1 Expression | Reduced | Inhibits catagen (resting) phase entry | [9][10] |

| VEGF Expression | Upregulated | Stimulates blood vessel formation | [9][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound as a precursor molecule.

Protocol 1: Quantification of this compound in Cell Culture Media by HPLC

Objective: To determine the concentration of this compound in cell culture media to assess its stability and cellular uptake.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

C18 reversed-phase column

-

Mobile Phase: Phosphate buffer and methanol (B129727) mixture

-

This compound standard solutions

-

Cell culture media samples

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation:

-

Collect cell culture media samples at desired time points.

-

Centrifuge the samples to remove cells and debris.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

-

Standard Curve Preparation:

-

Prepare a series of this compound standard solutions of known concentrations in the same type of cell culture medium.

-

-

HPLC Analysis:

-

Set the HPLC system with the C18 column and equilibrate with the mobile phase.

-

Set the UV detector to the appropriate wavelength for this compound detection (e.g., 210 nm).

-

Inject the standard solutions to generate a calibration curve.

-

Inject the prepared cell culture media samples.

-

-

Data Analysis:

-

Identify the this compound peak based on the retention time of the standard.

-

Quantify the peak area and calculate the concentration of this compound in the samples using the standard curve.

-

Protocol 2: Quantification of Intracellular Coenzyme A

Objective: To measure the intracellular levels of Coenzyme A in response to this compound treatment.

Materials:

-

Cultured cells (e.g., dermal fibroblasts)

-

This compound

-

Cell lysis buffer

-

Trichloroacetic acid (TCA) or perchloric acid (PCA) for deproteinization

-

Reagents for derivatization (e.g., monobromobimane (B13751) for fluorescence detection)

-

HPLC system with fluorescence or UV detector

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Treat the cells with this compound at various concentrations and for different durations.

-

-

Cell Lysis and Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells and deproteinize the lysate using TCA or PCA.

-

Centrifuge to pellet the precipitated proteins.

-

-

Derivatization (for fluorescence detection):

-

Neutralize the acidic supernatant.

-

Add the derivatizing agent (e.g., monobromobimane) and incubate to label the free thiol group of CoA.

-

-

HPLC Analysis:

-

Inject the prepared samples into the HPLC system.

-

Separate CoA and its derivatives using a suitable column and mobile phase gradient.

-

Detect the derivatized CoA using a fluorescence detector or underivatized CoA using a UV detector.[11]

-

-

Data Analysis:

-

Quantify the CoA peak by comparing its area to a standard curve of known CoA concentrations.

-

Normalize the CoA concentration to the total protein content or cell number.

-

Signaling Pathways Influenced by this compound

The metabolic consequences of increased Coenzyme A synthesis from this compound extend to the regulation of various cellular signaling pathways, impacting processes such as cell proliferation, differentiation, and inflammation.

PI3K/AKT Pathway and Proliferative Metabolism

Recent studies have established a link between Coenzyme A synthesis and the phosphoinositide-3-kinase (PI3K) signaling pathway.[12] The PI3K effector kinase, AKT, can phosphorylate and regulate enzymes involved in CoA synthesis.[12] This suggests that growth factor signaling, which activates the PI3K/AKT pathway, can modulate CoA levels to meet the metabolic demands of cell proliferation.[12]

Gene Expression Modulation in Wound Healing and Hair Growth

As a precursor to CoA, this compound influences metabolic pathways that are interconnected with major signaling networks. In the context of skin, this compound has been shown to modulate the expression of genes crucial for wound healing, including cytokines and chemokines that orchestrate the inflammatory and proliferative phases.[6] In human hair follicle cells, this compound treatment has been observed to upregulate anagen-inducing factors and downregulate factors that promote the resting phase, suggesting an influence on the Wnt/β-catenin and TGF-β signaling pathways.[9][10]

Conclusion

Exploratory studies on this compound have firmly established its role as a vital precursor molecule, with its metabolic conversion to Coenzyme A being central to its mechanism of action. This in-depth technical guide has provided a comprehensive overview of this process, from the initial enzymatic conversion to the downstream effects on cellular metabolism and signaling. The quantitative data presented highlights the efficiency of this conversion and its tangible impact on gene expression and cellular behavior. The detailed experimental protocols offer a practical framework for researchers to further investigate the multifaceted roles of this compound. The visualization of the metabolic and signaling pathways underscores the integral position of this compound-derived Coenzyme A at the nexus of cellular function. For researchers, scientists, and drug development professionals, a thorough understanding of these core principles is paramount for harnessing the full therapeutic and cosmetic potential of this compound. Further research to elucidate the specific enzyme kinetics and the intricate details of the signaling networks it modulates will continue to expand our appreciation of this versatile molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. Aldehyde dehydrogenases: From eye crystallins to metabolic disease and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. portlandpress.com [portlandpress.com]

- 5. Coenzyme A - Wikipedia [en.wikipedia.org]

- 6. karger.com [karger.com]

- 7. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. researchgate.net [researchgate.net]

- 10. Dexpanthenol Promotes Cell Growth by Preventing Cell Senescence and Apoptosis in Cultured Human Hair Follicle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulatory Mechanisms Linking Coenzyme A Synthesis and PI3K Signaling [dash.harvard.edu]

The Convergent Roles of D-Panthenol in Epithelial Cell Proliferation and Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Panthenol, the provitamin of B5, is a well-established bioactive compound revered for its beneficial effects on epithelial tissues. Upon topical application, it penetrates the skin and is enzymatically converted to its biologically active form, pantothenic acid, a crucial precursor for the biosynthesis of Coenzyme A (CoA). This guide provides a comprehensive technical overview of the molecular and cellular mechanisms through which this compound stimulates epithelial cell proliferation and modulates differentiation, critical processes for skin barrier integrity and wound healing. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: From Provitamin to Cellular Vitality

The fundamental mechanism of this compound's action lies in its role as a precursor to pantothenic acid, an essential component of Coenzyme A. CoA is a vital cofactor in numerous metabolic pathways within epithelial cells, including the Krebs cycle and the synthesis of fatty acids, sphingolipids, and sterols.[1][2] This metabolic support underpins the observed effects of this compound on cellular energy production, lipid synthesis, and protein metabolism, all of which are indispensable for maintaining and repairing the skin barrier.[3][4]

The conversion of this compound to pantothenic acid is a critical enzymatic process that fuels a cascade of cellular activities integral to tissue regeneration and homeostasis:

-

Enhanced Cellular Proliferation and Migration: this compound has been demonstrated to stimulate the proliferation and migration of dermal fibroblasts and keratinocytes, which are fundamental for the re-epithelialization process during wound healing.[3][5]

-